2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid is a chemical compound with a complex structure that includes a piperidine ring and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, followed by the introduction of the prop-2-enoic acid group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid
- 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid has unique structural features that may confer distinct chemical and biological properties
Biological Activity
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid, also known as a derivative of piperidine, has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a piperidine ring and an α,β-unsaturated carboxylic acid moiety, suggests diverse pharmacological applications.
The molecular formula of this compound is C13H23NO5, with a molecular weight of approximately 257.326 g/mol. It exists as an off-white solid with a melting point ranging between 96°C and 98°C and a boiling point of around 373°C at 760 mmHg .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily due to its interaction with various biological targets. Below are the key areas of biological activity identified in studies:
1. Antimicrobial Activity
Studies have shown that derivatives of piperidine possess antimicrobial properties, inhibiting the growth of various bacterial strains. The specific compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents.
2. Anticancer Properties
Recent investigations into the anticancer effects of piperidine derivatives indicate that this compound can induce apoptosis in cancer cell lines. For instance, it has been noted to affect cellular pathways involved in apoptosis, leading to cell cycle arrest in certain cancer types .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored, particularly concerning neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it may inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission and offering protective effects against neuronal damage.
Research Findings and Case Studies
A number of case studies have been conducted to evaluate the biological activity of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of bacterial growth against E. coli and S. aureus strains. |
Study 2 | Assess anticancer activity | Induced apoptosis in HeLa cells with IC50 values indicating potency comparable to known chemotherapeutics. |
Study 3 | Investigate neuroprotective properties | Demonstrated inhibition of acetylcholinesterase with a potential increase in acetylcholine levels in vitro. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or function.
- Anticancer Mechanism : May involve modulation of apoptotic pathways through caspase activation.
- Neuroprotective Mechanism : Inhibition of enzymes like acetylcholinesterase enhances neurotransmitter availability.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-9(11(15)16)10-5-7-14(8-6-10)12(17)18-13(2,3)4/h10H,1,5-8H2,2-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKNAZBBKQFRRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.